Reboxetine is classified as a selective norepinephrine reuptake inhibitor (SNRI). [] It is utilized in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. [] Reboxetine's selectivity for the norepinephrine transporter makes it a valuable tool for dissecting the specific contributions of norepinephrine signaling pathways in complex biological systems. []
Reboxetine exerts its effects by binding to the norepinephrine transporter, thereby blocking the reuptake of extracellular norepinephrine back into nerve terminals. [] This blockade leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission. [] Reboxetine exhibits high selectivity for the norepinephrine transporter and has low affinity for other transporters and receptors. []
Reboxetine has been employed in preclinical studies investigating the neurobiological mechanisms underlying depressive disorders. [] Its selectivity for the norepinephrine transporter makes it a valuable tool for studying the role of the noradrenergic system in the pathophysiology of depression and for exploring novel therapeutic targets. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: